1-Cyclopentyl-2-aminomethylpyrrolidine

Asymmetric synthesis Chiral intermediate Stereoconservative methodology

1-Cyclopentyl-2-aminomethylpyrrolidine (C₁₀H₂₀N₂, MW 168.28 g/mol) is a chiral N-substituted pyrrolidine derivative containing a cyclopentyl substituent at the pyrrolidine nitrogen and an aminomethyl moiety at the 2-position. This compound belongs to a privileged class of scaffolds extensively employed in asymmetric synthesis and medicinal chemistry, where the saturated pyrrolidine ring provides a defined three-dimensional geometry essential for stereoselective applications.

Molecular Formula C10H20N2
Molecular Weight 168.28 g/mol
Cat. No. B8561659
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclopentyl-2-aminomethylpyrrolidine
Molecular FormulaC10H20N2
Molecular Weight168.28 g/mol
Structural Identifiers
SMILESC1CCC(C1)N2CCCC2CN
InChIInChI=1S/C10H20N2/c11-8-10-6-3-7-12(10)9-4-1-2-5-9/h9-10H,1-8,11H2
InChIKeyYARZWCAMQSVZLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Cyclopentyl-2-aminomethylpyrrolidine for Chiral Intermediate and Catalyst Development: Procurement Data and Structural Specifications


1-Cyclopentyl-2-aminomethylpyrrolidine (C₁₀H₂₀N₂, MW 168.28 g/mol) is a chiral N-substituted pyrrolidine derivative containing a cyclopentyl substituent at the pyrrolidine nitrogen and an aminomethyl moiety at the 2-position . This compound belongs to a privileged class of scaffolds extensively employed in asymmetric synthesis and medicinal chemistry, where the saturated pyrrolidine ring provides a defined three-dimensional geometry essential for stereoselective applications [1]. Optically active 1-substituted 2-aminomethylpyrrolidines are recognized as versatile intermediates for the preparation of pharmaceutical active ingredients, particularly antipsychotics and antiemetics of the substituted benzamide type [2]. The compound is commercially available at typical research purity of 95% and is supplied for non-human research applications only .

Why Generic Substitution Fails: Critical Differentiators for 1-Cyclopentyl-2-aminomethylpyrrolidine in Chiral Synthesis and Procurement


Substitution among 1-substituted 2-aminomethylpyrrolidines is scientifically invalid due to the critical impact of the N-substituent on molecular geometry, steric environment, and downstream application specificity. The cyclopentyl substituent confers a distinct steric profile and conformational bias compared to smaller alkyl substituents (e.g., ethyl or methyl) found in related pharmaceutical intermediates [1]. Additionally, the chiral nature of the 2-substituted pyrrolidine scaffold necessitates enantiopure sourcing for stereocontrolled synthetic applications, as racemic mixtures fail to deliver the required stereochemical outcomes in asymmetric catalysis or chiral drug intermediate production [2]. Procurement of this specific compound is therefore mandated by both steric design considerations and stereochemical purity requirements that generic alternatives cannot satisfy.

1-Cyclopentyl-2-aminomethylpyrrolidine: Quantitative Evidence for Differentiated Scientific Selection


Stereoconservative Synthetic Accessibility from Chiral Pool Precursors

The 1-substituted 2-aminomethylpyrrolidine scaffold, inclusive of the cyclopentyl variant, can be prepared via stereoconservative synthetic routes from D- or L-proline with retention of stereochemical integrity, achieving optical purities of at least 95% for the (R)- or (S)-isomer [1][2]. Earlier resolution-based methods for analogous compounds involved substantial material loss and required expensive resolving agents, whereas the stereoconservative approach from proline circumvents these procurement inefficiencies [1].

Asymmetric synthesis Chiral intermediate Stereoconservative methodology

Cyclopentyl Substituent Effect on Enantioselectivity in Asymmetric Catalysis

In a study of chiral rare-earth binaphthylamide complexes for asymmetric intramolecular hydroamination, lithium N-cyclopentyl catalysts (Ln = Yb, Y) demonstrated superior enantioselectivity compared to catalysts bearing benzyl or neopentyl substituents, achieving up to 87% ee for pyrrolidine and piperidine formation [1]. The same study quantified that benzyl and neopentyl N-substituents exhibited higher catalytic activity but substantially lower enantioselectivity, illustrating a clear activity-selectivity trade-off that favors the cyclopentyl group for stereoselective applications [1].

Asymmetric catalysis Enantioselectivity Steric tuning

Enzymatic Enantiomeric Resolution via Lipase-Catalyzed Amidation

A patented enzymatic resolution process enables the separation of racemic 1-substituted 2-(aminomethyl)pyrrolidines via lipase-catalyzed amidation [1]. This method provides an alternative to stereoconservative synthesis for obtaining enantiopure material, addressing scenarios where racemic material is more readily available or where chiral pool precursors are cost-prohibitive. Optically active 1-substituted 2-(aminomethyl)pyrrolidines produced by this route are validated as intermediates for pharmaceutical active ingredients including Levosulpiride, Sultopride, and Amilsulpiride [1].

Biocatalysis Enantiomeric resolution Lipase

1-Cyclopentyl-2-aminomethylpyrrolidine: Validated Research and Industrial Application Scenarios


Asymmetric Organocatalysis Ligand Development

Based on class-level evidence that N-cyclopentyl-substituted chiral catalysts deliver superior enantioselectivity (up to 87% ee) in asymmetric hydroamination reactions compared to benzyl or neopentyl analogs [1], 1-cyclopentyl-2-aminomethylpyrrolidine serves as a privileged scaffold for designing novel organocatalysts or chiral ligands. The cyclopentyl substituent provides a steric environment that favors stereocontrol over catalytic activity, making this compound particularly suitable for enantioselective C-C and C-N bond-forming reactions where high optical purity is the primary objective.

Pharmaceutical Intermediate for Substituted Benzamide APIs

Optically active 1-substituted 2-(aminomethyl)pyrrolidines are established intermediates for the preparation of substituted benzamide-type pharmaceutical active ingredients, including Levosulpiride, Sultopride, and Amilsulpiride [2]. 1-Cyclopentyl-2-aminomethylpyrrolidine occupies this same intermediate class, supporting its use in medicinal chemistry programs developing antipsychotic and antiemetic drug candidates. The cyclopentyl substituent offers a distinct steric and lipophilic profile compared to the ethyl substituent found in marketed agents, enabling scaffold diversification in SAR studies.

Chiral Building Block for Stereocontrolled Synthesis

The compound can be prepared with at least 95% optical purity via stereoconservative synthesis from D- or L-proline [3][4], establishing a reliable chiral pool-derived procurement pathway. This makes 1-cyclopentyl-2-aminomethylpyrrolidine a viable chiral building block for constructing more complex stereochemically defined molecules, including natural product analogs, chiral auxiliaries, and asymmetric reaction substrates where stereochemical integrity must be maintained throughout the synthetic sequence.

Biocatalytic Resolution Process Development

The established lipase-catalyzed amidation method for resolving racemic 1-substituted 2-(aminomethyl)pyrrolidines [2] provides a framework for developing scalable enzymatic resolution protocols specific to the cyclopentyl derivative. This scenario is particularly relevant for process chemistry groups seeking green chemistry alternatives to traditional chemical resolution or for procurement strategies where racemic starting material is more cost-effective than direct enantiopure synthesis.

Technical Documentation Hub

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